2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a secondary amine derivative featuring a benzyl-substituted pyrrolidine ring linked to an ethanolamine moiety. Its molecular formula is C₁₇H₂₆N₂O₂ (molecular weight: 290.41 g/mol) . The compound’s structure combines aromatic (benzyl), heterocyclic (pyrrolidine), and polar (ethanolamine) groups, conferring unique physicochemical properties.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-10-8-15-11-14-7-4-9-16(14)12-13-5-2-1-3-6-13/h1-3,5-6,14-15,17H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGOCAUXHDIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of benzylamine with pyrrolidine derivatives. One common method includes the reductive amination of benzylamine with pyrrolidine-2-carboxaldehyde, followed by the addition of ethanolamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Production of secondary amines or alcohols.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrrolidine ring structure allows it to fit into binding sites on proteins, modulating their activity and influencing biological pathways. This compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Rings
Key Observations :
Ethanolamine Derivatives with Varied Alkyl/Aryl Groups
Biological Activity
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrrolidine ring : A five-membered ring that contributes to its biological activity.
- Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
- Ethanolamine moiety : Involved in hydrogen bonding and receptor interactions.
This structural complexity allows the compound to interact with various biological systems, potentially leading to diverse therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The pyrrolidine ring and benzyl group are crucial for binding to target proteins, influencing their activity. The ethanolamine moiety may modulate signal transduction pathways by interacting with cellular receptors. This interaction can result in various biological effects, including:
- Neurotransmitter modulation : Potential influence on neurotransmitter receptors, which could affect mood and cognitive functions.
- Antimicrobial activity : Preliminary studies suggest effectiveness against certain bacterial strains.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole derivatives | 3.12 - 12.5 | S. aureus, E. coli |
| Control (Isoniazid) | 0.25 | M. tuberculosis |
Anticancer Properties
Some studies have explored the anticancer potential of this compound, suggesting it may inhibit cancer cell proliferation through specific signaling pathways. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in preclinical models.
Case Studies
-
Neuropharmacological Study :
A study evaluated the effects of the compound on rodent models for anxiety and depression. Results indicated significant anxiolytic effects at specific dosages, suggesting potential for treating mood disorders. -
Antimicrobial Efficacy :
An investigation into the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of pyrrolidine derivatives:
| Structural Feature | Biological Activity | Implication |
|---|---|---|
| Benzyl substitution | Increased potency against bacteria | Enhances binding affinity |
| Ethanolamine group | Modulation of receptor activity | Influences pharmacodynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
